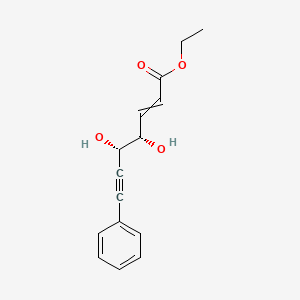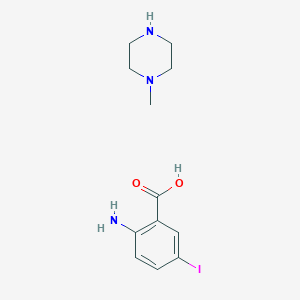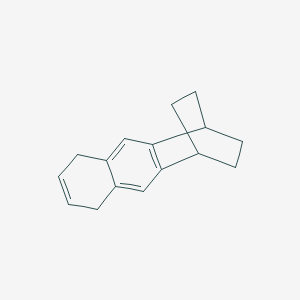
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is a unique chemical entity that combines two distinct functional groups. The first part, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, is a derivative of arginine, an amino acid known for its role in protein synthesis and various metabolic processes. The second part, 2-(dodecanoylamino)acetic acid, is a fatty acid derivative that can be involved in lipid metabolism and cellular signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid typically involves the protection of the amino and guanidino groups, followed by the introduction of the dodecanoylamino group. The reaction conditions often require the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and guanidino groups, leading to the formation of various oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dodecanoylamino moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amino acids and fatty acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is used as a building block for the synthesis of complex peptides and proteins
Biology
In biological research, this compound is used to study protein-lipid interactions and membrane dynamics. It serves as a model compound for investigating the role of fatty acid modifications in protein function.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The fatty acid moiety can facilitate the transport of therapeutic agents across cell membranes, while the amino acid part can target specific cellular receptors.
Industry
In the industrial sector, this compound is used in the formulation of specialized coatings and surfactants. Its amphiphilic nature makes it suitable for applications requiring both hydrophilic and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid involves its interaction with cellular membranes and proteins. The fatty acid moiety integrates into lipid bilayers, altering membrane fluidity and permeability. The amino acid part can interact with specific protein receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: A simpler derivative of arginine without the fatty acid moiety.
N-lauroylglycine: A fatty acid derivative similar to the dodecanoylamino part of the compound.
Uniqueness
The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid lies in its dual functionality. The combination of an amino acid and a fatty acid in a single molecule allows it to participate in diverse biochemical processes, making it a versatile tool in scientific research and industrial applications.
Propiedades
Número CAS |
849799-54-8 |
|---|---|
Fórmula molecular |
C20H41N5O5 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid |
InChI |
InChI=1S/C14H27NO3.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-12H2,1H3,(H,15,16)(H,17,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
Clave InChI |
REHLJFXJROVYTI-VWMHFEHESA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)NCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)


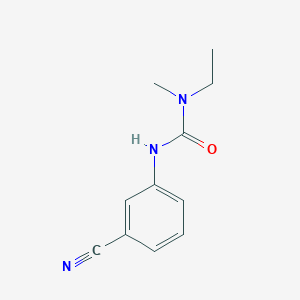

![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
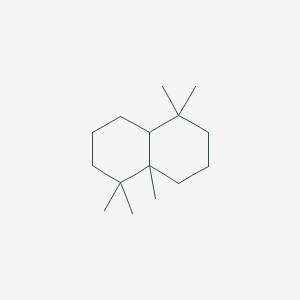
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)
